

Spectroscopic Data for *cis*-5-Methyloxolane-2-carboxylic acid: A Technical Overview

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Compound of Interest

Compound Name: *cis*-5-Methyloxolane-2-carboxylic acid

Cat. No.: B1381364

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A comprehensive search for empirical spectroscopic data (NMR, IR, MS) for ***cis*-5-Methyloxolane-2-carboxylic acid** did not yield specific experimental datasets in publicly available resources. The following guide is therefore based on predicted spectroscopic features and data from closely related analogs. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral characteristics of the target molecule.

While specific experimental data for ***cis*-5-Methyloxolane-2-carboxylic acid** is not readily available, this guide provides a predictive analysis based on the known spectroscopic behavior of its constituent functional groups and stereochemistry. The information herein is intended to assist in the identification and characterization of this compound should it be synthesized or isolated.

Predicted Spectroscopic Data

The expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for ***cis*-5-Methyloxolane-2-carboxylic acid** are summarized below. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data for ***cis*-5-Methyloxolane-2-carboxylic acid**

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)
COOH	10.0 - 13.0	singlet (broad)	-
H2	4.2 - 4.4	doublet of doublets	$J \approx 7, 5$
H5	4.0 - 4.2	multiplet	-
CH ₃	1.2 - 1.4	doublet	$J \approx 6$
H3, H4 (CH ₂)	1.8 - 2.2	multiplet	-

Table 2: Predicted ¹³C NMR Data for **cis-5-Methyloxolane-2-carboxylic acid**

Carbon	Predicted Chemical Shift (ppm)
C=O	175 - 180
C2	75 - 80
C5	70 - 75
C3, C4	25 - 35
CH ₃	15 - 20

Table 3: Predicted IR Spectroscopy Data for **cis-5-Methyloxolane-2-carboxylic acid**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad
C=O (Carboxylic Acid)	1700 - 1725	Strong
C-O (Ether)	1050 - 1150	Strong
C-H (sp ³)	2850 - 3000	Medium-Strong

Table 4: Predicted Mass Spectrometry Data for **cis-5-Methyloxolane-2-carboxylic acid**

Ion	Predicted m/z	Notes
[M] ⁺	130.0579	Molecular Ion
[M-CH ₃] ⁺	115.0341	Loss of methyl group
[M-COOH] ⁺	85.0653	Loss of carboxylic acid group

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above. These protocols would be applicable to the analysis of **cis-5-Methyloxolane-2-carboxylic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

- Sample Preparation:
 - Thin Film (for liquids/oils): Place a drop of the neat sample between two NaCl or KBr plates.
 - KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

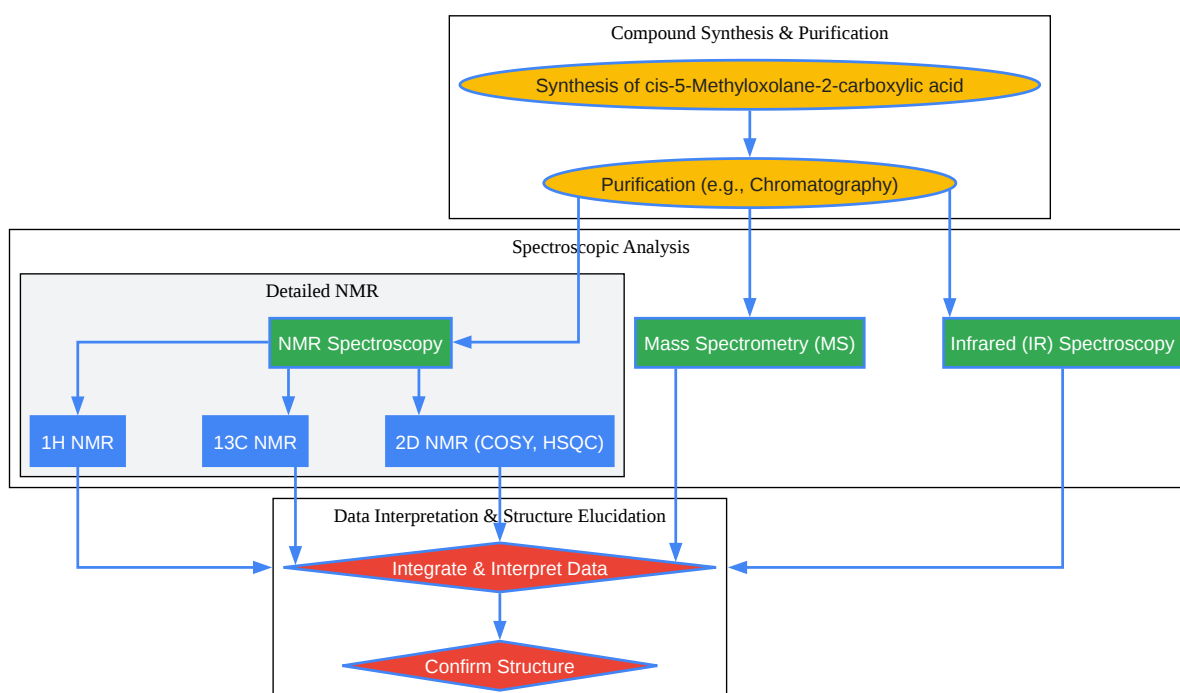
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
- Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes.
 - GC-MS: Inject the sample onto a suitable GC column. The separated components will be introduced into the EI source.

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel compound like **cis-5-Methyloxolane-2-carboxylic acid**.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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